molecular formula C21H20FN3O B2536271 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874639-67-5

1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2536271
CAS No.: 874639-67-5
M. Wt: 349.409
InChI Key: CMGJYRSVFRAOEU-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with an allyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-2-11-24-14-16(12-20(24)26)21-23-18-5-3-4-6-19(18)25(21)13-15-7-9-17(22)10-8-15/h2-10,16H,1,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGJYRSVFRAOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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